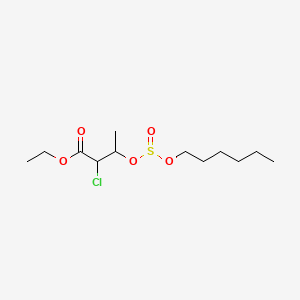
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate is an organic compound with a complex structure that includes a chloro group, a hexoxy group, and a sulfinyloxy group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-hexoxysulfinyloxybutanoate typically involves multiple steps, starting with the preparation of the butanoate backbone and subsequent introduction of the chloro, hexoxy, and sulfinyloxy groups. Common reagents used in these reactions include ethyl chloroformate, hexanol, and sulfinyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyloxy group can be oxidized to form sulfonates.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyloxy group can yield sulfonates, while substitution of the chloro group can produce a variety of substituted butanoates.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl 2-chloro-3-hexoxysulfinyloxybutanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and sulfinyloxy groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. The hexoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate can be compared with other similar compounds such as:
Ethyl 2-chloro-3-hydroxybutanoate: This compound lacks the hexoxy and sulfinyloxy groups, resulting in different chemical properties and reactivity.
Ethyl 2-chloro-3-oxobutanoate: The presence of a keto group instead of the sulfinyloxy group leads to different applications and reactivity.
Ethyl 4-chloro-3-hydroxybutanoate:
Propriétés
Numéro CAS |
25600-80-0 |
|---|---|
Formule moléculaire |
C12H23ClO5S |
Poids moléculaire |
314.83 g/mol |
Nom IUPAC |
ethyl 2-chloro-3-hexoxysulfinyloxybutanoate |
InChI |
InChI=1S/C12H23ClO5S/c1-4-6-7-8-9-17-19(15)18-10(3)11(13)12(14)16-5-2/h10-11H,4-9H2,1-3H3 |
Clé InChI |
LAYWVHZTHSKSHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOS(=O)OC(C)C(C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
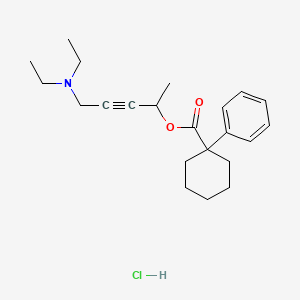
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
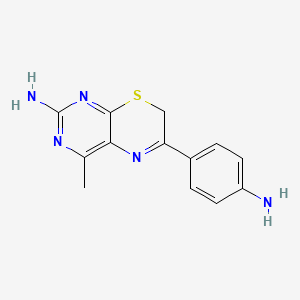
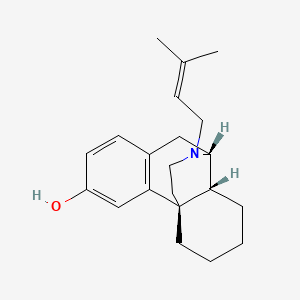


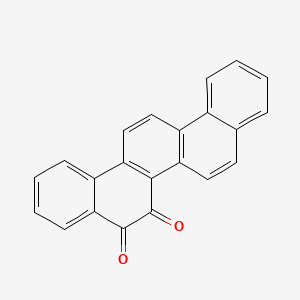

![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
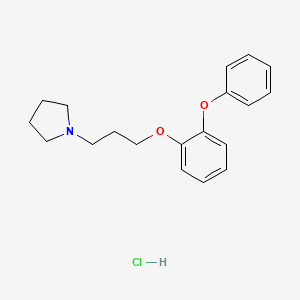
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
